Oxadiazole Substitution Position (Indole C-2 vs. C-3): Impact on Scaffold Geometry and Conformational Restriction
CAS 923256-74-0 is a 2-substituted indole–oxadiazole hybrid, whereas the majority of published and commercially available indole–oxadiazole–acetamide analogs—such as 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide and the broader series of indolyl-1,3,4-oxadiazoles described by Nazir et al. (2018) and Taha et al. (2017)—feature the oxadiazole at the indole 3-position, typically connected through a methylene or thioether spacer [1][2]. Direct C-2 attachment eliminates the spacer, reducing the rotatable bond count to 4 (vs. ≥5 in 3-substituted thioether-linked analogs) and constraining the dihedral angle between the indole and oxadiazole rings. This geometric restriction alters the spatial presentation of the oxadiazole hydrogen-bond acceptors, which is predicted to affect target binding pose and selectivity. No direct head-to-head biological comparison between C-2 and C-3 regioisomers has been published for this specific chemotype.
| Evidence Dimension | Rotatable bond count (proxy for conformational flexibility) |
|---|---|
| Target Compound Data | 4 rotatable bonds (PubChem computed) |
| Comparator Or Baseline | ≥5 rotatable bonds for 3-substituted thioether-linked indole–oxadiazole–acetamide analogs (e.g., compounds 8a–l in Nazir et al. 2018, which contain an –S–CH₂–CONH– linker) |
| Quantified Difference | ≥1 fewer rotatable bond, indicating a more constrained pharmacophore |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release) |
Why This Matters
Reduced conformational flexibility can translate into higher target-binding specificity and lower entropic penalty upon binding, which is a critical selection criterion when choosing among regioisomeric indole–oxadiazole scaffolds for structure-based drug design.
- [1] Nazir M, Abbasi MA, Aziz-Ur-Rehman, Siddiqui SZ, Khan KM, Kanwal, Salar U, Shahid M, Ashraf M, Arif Lodhi M, Ali Khan F. New indole based hybrid oxadiazole scaffolds with N-substituted acetamides: As potent anti-diabetic agents. Bioorg Chem. 2018 Dec;81:253-263. doi: 10.1016/j.bioorg.2018.08.010. PMID: 30153590. View Source
- [2] Taha M, Ismail NH, Imran S, Wadood A, Rahim F, Saad SM, Khan KM, Nasir A. Synthesis, α-glucosidase inhibitory activity and in silico study of tris-indole hybrid scaffold with oxadiazole ring: As potential leads for the management of type-II diabetes mellitus. Bioorg Chem. 2017 Oct;74:30-40. doi: 10.1016/j.bioorg.2017.07.009. PMID: 28750295. View Source
